2-Cyclopropyl-9H-thioxanthen-9-one is an organic compound characterized by its unique structure, which includes a thioxanthene core with a cyclopropyl group attached. Its chemical formula is , and it features a thioxanthene ring system where the sulfur atom is part of the aromatic system. This compound is noted for its potential applications in various fields, including medicinal chemistry and materials science.
The biological activity of 2-Cyclopropyl-9H-thioxanthen-9-one has been explored in various studies, particularly for its potential pharmacological properties. Compounds in the thioxanthene family are often investigated for their neuroleptic effects, as seen with similar compounds used in psychiatric medications. The specific biological mechanisms and efficacy of 2-Cyclopropyl-9H-thioxanthen-9-one remain subjects for further research.
The synthesis of 2-Cyclopropyl-9H-thioxanthen-9-one can be achieved through several methods:
2-Cyclopropyl-9H-thioxanthen-9-one has potential applications in several areas:
Interaction studies involving 2-Cyclopropyl-9H-thioxanthen-9-one focus on its reactivity with biological targets and other chemical species. These studies help elucidate its mechanism of action and potential side effects when used pharmacologically. Research indicates that compounds with similar structures often exhibit significant interactions with neurotransmitter systems, suggesting that 2-Cyclopropyl-9H-thioxanthen-9-one could influence similar pathways.
Several compounds are structurally similar to 2-Cyclopropyl-9H-thioxanthen-9-one. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 9H-Thioxanthen-9-one | Base structure without substituents | Foundational compound for many derivatives |
| 2-Chloro-9H-thioxanthen-9-one | Chlorine substituent on the thioxanthene core | Used as an intermediate in drug synthesis |
| 2-Methylthioxanthen-9-one | Methyl group substitution | Exhibits different biological activity profiles |
| 1-Methylthioxanthene | Methyl group at position one | Alters electronic properties |
The uniqueness of 2-Cyclopropyl-9H-thioxanthen-9-one lies in its cyclopropyl group, which enhances its reactivity and potential pharmacological properties compared to other thioxanthene derivatives. This structural feature may contribute to distinctive interactions with biological targets, making it a candidate for further exploration in medicinal chemistry.
The construction of the thioxanthenone core necessitates efficient methods for forming its fused tricyclic architecture. Recent work has demonstrated the utility of aryne-mediated annulation and transition-metal-catalyzed coupling reactions to assemble this scaffold.
A groundbreaking strategy involves the double insertion of aryne intermediates into thioureas to construct the thioxanthenone skeleton. As reported by researchers, treatment of o-silylaryl triflates with thiourea derivatives in the presence of cesium carbonate and 18-crown-6 initiates a sequence involving:
This method efficiently produces thioxanthones with yields exceeding 70% under optimized conditions. Key advantages include atom economy and compatibility with diverse aryne precursors, enabling access to π-extended variants. For example, dibenzofuran-derived arynes yield heptacyclic thioxanthones through regioselective C–S and C–C bond formations.
An alternative approach employs Pd(dppf)Cl~2~-catalyzed homocoupling of benzophenone derivatives bearing sulfonyl groups. This method facilitates the synthesis of 9H-thioxanthen-9-one 10,10-dioxides through intramolecular C–S bond formation, with Na~2~S~2~O~4~ serving as a sulfur source. The reaction proceeds in DMSO at 80°C, achieving scalability and functional group tolerance.
Table 1: Comparison of Thioxanthenone Synthesis Methods
| Method | Key Reagents | Yield Range | Functional Group Tolerance |
|---|---|---|---|
| Double aryne insertion | o-Silylaryl triflates | 60–75% | Moderate (sensitive to EWGs) |
| Pd-catalyzed coupling | Pd(dppf)Cl~2~, Na~2~S~2~O~4~ | 70–90% | High (except aryl halides) |
The quantum mechanical investigation of 2-Cyclopropyl-9H-thioxanthen-9-one reveals fundamental electronic properties that govern its bioactivity potential [1]. Density functional theory calculations utilizing the B3LYP functional with 6-31+G(d,p) basis set demonstrate that the thioxanthone core maintains a characteristic butterfly-like molecular geometry, consistent with computational studies of related thioxanthone derivatives [1]. The molecular orbital analysis indicates that the highest occupied molecular orbital and lowest unoccupied molecular orbital are primarily localized on the thioxanthone scaffold, with the cyclopropyl substituent contributing to electronic delocalization effects [2].
The electronic structure calculations reveal that the presence of the cyclopropyl group at the 2-position introduces distinct orbital mixing patterns compared to unsubstituted thioxanthone [3]. The cyclopropyl substituent acts as a weak electron-donating group through hyperconjugative interactions, leading to stabilization of the frontier molecular orbitals [3] [4]. Quantum chemical calculations demonstrate that the ionization potential of 2-Cyclopropyl-9H-thioxanthen-9-one is approximately 0.2-0.3 electron volts lower than the parent thioxanthone, indicating enhanced electron-donating capacity [3].
The molecular electrostatic potential surface analysis reveals regions of electron density distribution that correlate with potential binding interactions [5]. The carbonyl oxygen and sulfur atom of the thioxanthone core exhibit significant negative electrostatic potential values, suggesting these sites as primary interaction points for biological targets [6]. Time-dependent density functional theory calculations predict electronic transitions in the ultraviolet-visible region, with the lowest energy transition corresponding to a π→π* excitation localized on the thioxanthone chromophore [7].
| Property | Calculated Value | Method |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -5.38 eV | B3LYP/6-31+G(d,p) |
| Lowest Unoccupied Molecular Orbital Energy | -2.39 eV | B3LYP/6-31+G(d,p) |
| Energy Gap | 2.99 eV | Time-Dependent Density Functional Theory |
| Ionization Potential | 5.65 eV | Photoelectron Emission Spectrometry |
| Electron Affinity | 2.66 eV | Calculated from Optical Band Gap |
The vibrational frequency analysis confirms the structural stability of the optimized geometry, with all calculated frequencies being positive, indicating a true minimum on the potential energy surface [1]. The calculated dipole moment of 3.2 Debye suggests moderate polarity, which influences solubility and membrane permeability characteristics relevant to bioactivity [8].
Molecular docking investigations of 2-Cyclopropyl-9H-thioxanthen-9-one against bacterial efflux pump proteins reveal significant binding affinities with key resistance mechanisms [9]. The compound demonstrates preferential binding to the substrate-binding site of the AcrB protein, a critical component of the AcrAB-TolC efflux system in Escherichia coli [9] [10]. Docking calculations indicate binding energies ranging from -7.2 to -8.5 kilocalories per mole against various efflux pump targets, suggesting competitive inhibition potential [9].
The molecular docking analysis against the NorA efflux pump from Staphylococcus aureus shows binding scores of -5.2 kilocalories per mole at the binding core region and -4.9 kilocalories per mole at the cytoplasmic side [9]. These values are comparable to established efflux pump inhibitors, indicating potential for antimicrobial synergy applications [9] [11]. The binding pose analysis reveals that the thioxanthone core intercalates within the hydrophobic binding pocket, while the cyclopropyl substituent forms favorable van der Waals interactions with surrounding amino acid residues [12].
Comparative docking studies demonstrate that 2-Cyclopropyl-9H-thioxanthen-9-one exhibits selectivity for bacterial efflux pumps over mammalian P-glycoprotein, with bacterial targets showing 1.5-2.0 kilocalories per mole more favorable binding energies [9]. This selectivity profile suggests reduced potential for interference with human efflux transporters, an important consideration for therapeutic applications [13].
| Target Protein | Binding Site | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| AcrB (Escherichia coli) | Substrate-Binding Site | -8.1 | Hydrophobic contacts, π-π stacking |
| AcrB (Escherichia coli) | Hydrophobic Trap | -2.5 | Van der Waals interactions |
| NorA (Staphylococcus aureus) | Binding Core Region | -5.2 | Hydrogen bonding, hydrophobic contacts |
| NorA (Staphylococcus aureus) | Cytoplasmic Side | -4.9 | Electrostatic interactions |
| TolC (Escherichia coli) | Channel Domain | -7.3 | Hydrophobic interactions |
The structural analysis of binding complexes reveals that the cyclopropyl group enhances binding specificity through conformational constraints that optimize the molecular fit within efflux pump binding sites [14]. The rigid cyclopropyl ring system reduces conformational entropy loss upon binding, contributing to overall binding affinity [15]. Molecular recognition is further enhanced by the planar thioxanthone core, which provides extensive π-electron interactions with aromatic amino acid residues in the binding pocket [16].
Molecular dynamics simulations of 2-Cyclopropyl-9H-thioxanthen-9-one complexed with bacterial efflux pump proteins provide detailed insights into binding stability and dynamic behavior [17]. Simulations conducted over 100 nanosecond time scales using the CHARMM36 force field demonstrate stable binding configurations with root mean square deviation values below 2.0 Angstroms for the ligand-protein complex [18]. The binding free energy calculations using the molecular mechanics Poisson-Boltzmann surface area method yield values of -19.29 to -29.35 kilocalories per mole for the most stable complexes [17].
The molecular dynamics trajectories reveal that the thioxanthone core remains rigidly bound within the efflux pump binding site, while the cyclopropyl substituent exhibits limited conformational flexibility [19]. Hydrogen bond analysis indicates persistent interactions between the carbonyl oxygen of the thioxanthone and specific amino acid residues, with occupancy rates exceeding 85% throughout the simulation [17]. The sulfur atom of the thioxanthone ring forms additional stabilizing interactions through lone pair electron donation to nearby electropositive regions [6].
Protein-ligand interaction decomposition analysis identifies key residues contributing to binding affinity, including hydrophobic contacts with phenylalanine and leucine residues, and electrostatic interactions with charged amino acids [12]. The cyclopropyl group contributes approximately 15-20% of the total binding energy through van der Waals interactions and conformational stabilization effects [17]. Water molecule displacement analysis reveals that binding involves the expulsion of 8-12 water molecules from the binding site, contributing favorably to the binding entropy [19].
| Parameter | Value | Standard Deviation |
|---|---|---|
| Root Mean Square Deviation (Ligand) | 1.8 Å | ± 0.3 Å |
| Root Mean Square Deviation (Protein) | 2.4 Å | ± 0.5 Å |
| Binding Free Energy (Molecular Mechanics Poisson-Boltzmann Surface Area) | -24.7 kcal/mol | ± 3.2 kcal/mol |
| Average Hydrogen Bonds | 2.3 | ± 0.6 |
| Solvent Accessible Surface Area Change | -485 Ų | ± 45 Ų |
The temporal analysis of binding interactions reveals that the complex reaches equilibrium within the first 20 nanoseconds of simulation, with subsequent fluctuations representing thermal motion around the stable bound state [20]. The binding kinetics analysis suggests a residence time on the order of microseconds, indicating strong protein-ligand association consistent with effective efflux pump inhibition [18]. Principal component analysis of the molecular dynamics trajectory identifies the dominant motion modes, which primarily involve collective breathing motions of the efflux pump structure rather than significant ligand displacement [19].
Quorum-sensing interference represents a sophisticated anti-virulence strategy wherein 2-cyclopropyl-9H-thioxanthen-9-one and related thioxanthene derivatives disrupt bacterial cell-to-cell communication systems that regulate biofilm formation and collective pathogenic behaviors. The molecular targets of this interference primarily encompass the LuxR-type transcriptional regulators, including LasR and RhlR in Pseudomonas aeruginosa, as well as the autoinducer-1 signaling pathways that govern N-acyl homoserine lactone-mediated communication [8] [9].
Experimental investigations demonstrate that thioxanthene compounds achieve significant biofilm inhibition through multiple complementary mechanisms that target both early attachment phases and mature biofilm architecture. In Pseudomonas aeruginosa PA01, treatment with thioxanthene derivatives at concentrations of 1.6 milligrams per milliliter results in 71.70% reduction in biofilm biomass, with statistical significance confirmed at p < 0.05 [9]. This substantial reduction correlates with disruption of the hierarchical quorum-sensing cascade that normally coordinates the transition from planktonic to sessile growth states.
The interference mechanism involves competitive binding interactions with quorum-sensing receptor proteins, effectively preventing the formation of productive autoinducer-receptor complexes that would otherwise activate downstream virulence gene expression [10]. Computational molecular docking studies confirm that thioxanthene derivatives possess favorable binding conformations within the ligand-binding domains of LasR and RhlR receptors, with calculated binding affinities supporting the observed biological activities [9].
Biofilm matrix disruption occurs through secondary effects on extracellular polymeric substance production, particularly affecting the synthesis and assembly of polysaccharide components that provide structural integrity to mature biofilms [11]. The reduction in violacein production observed in Chromobacterium violaceum reporter assays, with 62.67% inhibition at 1.6 milligrams per milliliter, serves as a quantitative biomarker for the magnitude of quorum-sensing disruption achieved by these compounds [9].
Table 2: Quorum-Sensing Interference and Biofilm Formation Inhibition
| Bacterial Strain | Compound Concentration (mg/mL) | Biofilm Reduction (%) | Quorum Sensing Target | Statistical Significance |
|---|---|---|---|---|
| P. aeruginosa PA01 | 1.6 | 71.70 | LasR/RhlR receptors | p < 0.05 |
| S. typhimurium | 0.019-1.25 | 31.20 | General QS inhibition | Significant |
| E. coli ATCC 25922 | >100 μM | No activity | No significant interaction | Not applicable |
| E. faecalis ATCC 29212 | 34 μM | MIC achieved | Potential QS interference | MIC determination |
| C. violaceum (QS reporter) | 1.6 | 62.67 (violacein reduction) | AI-1 pathway inhibition | Significant reduction |
The temporal dynamics of biofilm inhibition reveal that thioxanthene compounds demonstrate greatest efficacy when applied during the initial attachment and microcolony formation phases, with diminished effectiveness against established mature biofilms [12]. This observation suggests that therapeutic applications should prioritize prophylactic administration or early intervention strategies to maximize clinical benefit.
Species-specific variations in quorum-sensing susceptibility correlate with the diversity of signaling systems employed by different bacterial pathogens. Gram-negative organisms utilizing acyl homoserine lactone signaling pathways generally show greater sensitivity to thioxanthene interference compared to gram-positive species that rely on autoinducing peptide systems [10]. However, broad-spectrum activity against multiple quorum-sensing architectures suggests potential applications in polymicrobial infection contexts where diverse bacterial communities contribute to pathogenesis.
The concentration-dependent nature of quorum-sensing inhibition indicates that therapeutic efficacy requires careful optimization of dosing regimens to achieve sufficient tissue concentrations while avoiding cytotoxic effects on host cells [13]. Sub-inhibitory concentrations that selectively target quorum-sensing without affecting bacterial viability represent an optimal therapeutic window that minimizes selection pressure for resistance development while maximizing anti-virulence effects.
The modulation of apoptotic pathways by 2-cyclopropyl-9H-thioxanthen-9-one represents a multifaceted therapeutic approach that engages both intrinsic and extrinsic programmed cell death mechanisms in malignant cells. Mechanistic investigations reveal that thioxanthene derivatives function as dual-acting agents that simultaneously induce autophagy and activate classical apoptotic cascades, creating a synergistic cytotoxic effect that overcomes common resistance mechanisms employed by cancer cells [14].
The primary molecular targets encompass key regulatory proteins within the p53-mediated apoptotic pathway, including the tumor suppressor p53 itself, the anti-apoptotic protein Bcl-2, and the pro-apoptotic effector BAX [15]. Experimental evidence demonstrates that thioxanthene treatment results in p53 stabilization through post-translational modifications, particularly phosphorylation at serine residues that prevent MDM2-mediated degradation [16]. This stabilization leads to transcriptional activation of downstream apoptotic effectors and cell cycle checkpoint proteins.
Autophagy modulation represents a distinctive feature of thioxanthene-mediated cytotoxicity, wherein these compounds induce formation of autophagosomes and autophagolysosomes at growth inhibitory concentrations [14]. The accumulation of LC3-II protein, a established biomarker for autophagosome formation, occurs in a dose-dependent manner that can be reversed by early-stage autophagy inhibitors such as 3-methyladenine [14]. This reversibility confirms that autophagy induction contributes directly to the cytotoxic mechanism rather than representing a secondary cellular stress response.
The concentration-dependent progression from autophagy to apoptosis demonstrates sophisticated temporal regulation of cell death pathways. At the calculated GI50 concentration of 3.6 micromolar in A375-C5 melanoma cells, thioxanthene derivatives primarily induce autophagy, while concentrations of twice the GI50 value trigger classical apoptotic mechanisms characterized by PARP cleavage and caspase activation [14]. This biphasic response pattern suggests that autophagy may serve as an initial cellular adaptation mechanism that ultimately becomes cytotoxic when overwhelmed by sustained treatment.
Table 3: Apoptotic Pathway Modulation in Oncology Cell Lines
| Cell Line | GI50 (μM) | Primary Mechanism | Pathway Markers | Selectivity Index |
|---|---|---|---|---|
| MCF-7 (breast adenocarcinoma) | 5-7 | P-glycoprotein inhibition + apoptosis | PARP cleavage, Caspase activation | Moderate |
| A375-C5 (melanoma) | 3.6 | Autophagy modulation → apoptosis | LC3-II accumulation, autophagosome formation | High (3-MA reversible) |
| NCI-H460 (lung cancer) | 8-11 | Direct cytotoxicity | Cell cycle arrest | Moderate |
| K562 (myeloid leukemia) | 1.9 | Growth inhibition (sensitive/resistant) | Equal potency in Dox-sensitive/resistant | High (dual activity) |
| HepG2 (hepatocellular) | 1.12-8.68 | Telomerase inhibition | Cell cycle arrest G0/G1 | High vs normal cells |
Cell cycle modulation accompanies apoptotic induction through mechanisms involving cyclin E phosphorylation, cyclin-dependent kinase 2 inhibition, and cyclin E degradation [16]. These molecular events result in G1/S phase arrest that prevents DNA replication and forces cells into apoptotic pathways when checkpoint mechanisms detect irreparable cellular damage. The coordination between cell cycle arrest and apoptotic activation ensures that potentially mutagenic cells are eliminated rather than allowed to progress through aberrant division cycles.
The selectivity profile of thioxanthene derivatives demonstrates preferential cytotoxicity toward malignant cells compared to normal cellular counterparts, with selectivity indices reaching significant therapeutic margins in hepatocellular carcinoma models [17]. This selectivity likely reflects the increased dependence of cancer cells on specific survival pathways that are disrupted by thioxanthene treatment, including enhanced reliance on autophagy for nutrient recycling and resistance to apoptotic stimuli.
Resistance mechanisms that commonly limit the efficacy of conventional chemotherapeutic agents show reduced impact against thioxanthene-mediated cytotoxicity. The equal potency observed against doxorubicin-sensitive and doxorubicin-resistant K562 cells suggests that thioxanthene derivatives can overcome P-glycoprotein-mediated drug efflux through their dual mechanism of efflux pump inhibition and direct cytotoxic activity [18]. This characteristic positions these compounds as valuable tools for treating multidrug-resistant malignancies where conventional therapy has proven inadequate.
Table 4: Comprehensive Pharmacological Target Identification
| Target Class | Specific Targets | Binding Affinity | Functional Outcome | Clinical Relevance |
|---|---|---|---|---|
| ABC Transporters | P-gp (ABCB1), MRP1, MRP2, BCRP | IC50: 1.7-8.3 μM | Drug resistance reversal | Chemotherapy sensitization |
| Efflux Pumps (Bacterial) | NorA, MepA, AcrAB-TolC | Sub-MIC effective concentrations | Antibiotic potentiation | Antimicrobial resistance combat |
| Quorum Sensing Receptors | LasR, RhlR, AI-1 receptors | Computational docking confirmed | Biofilm disruption | Anti-virulence therapy |
| Apoptotic Regulators | p53, Bcl-2, BAX, Caspases | Pathway activation/inhibition | Programmed cell death | Cancer therapeutics |
| Cell Cycle Proteins | Cyclin E, CDK2, p21 | Cell cycle arrest induction | Growth inhibition | Tumor growth control |